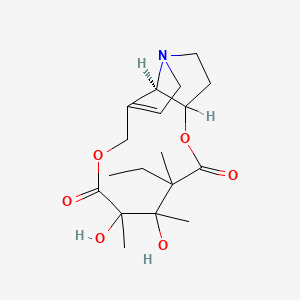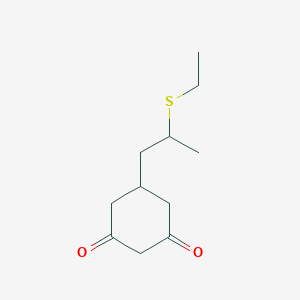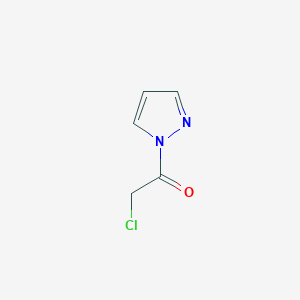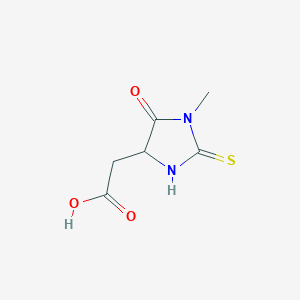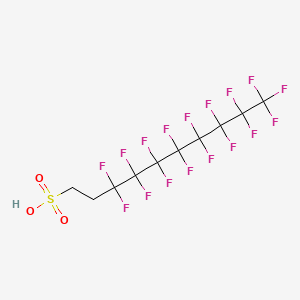
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecansäure-1-sulfonsäure
Übersicht
Beschreibung
1H,1H,2H,2H-Perfluorodecansulfonsäure ist eine polyfluorierte Alkylverbindung, die für ihre einzigartigen chemischen Eigenschaften und ihre Umweltpersistenz bekannt ist . Sie zeichnet sich durch ihren hohen Fluoranteil aus, der eine erhebliche chemische Stabilität und Widerstandsfähigkeit gegen Abbau verleiht .
Wissenschaftliche Forschungsanwendungen
1H,1H,2H,2H-Perfluorodecansulfonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Tensid und bei der Synthese anderer fluorierter Verbindungen eingesetzt.
Medizin: Untersuchungen zu einem möglichen Einsatz in Medikamententrägersystemen aufgrund ihrer Stabilität.
Wirkmechanismus
Der Wirkmechanismus von 1H,1H,2H,2H-Perfluorodecansulfonsäure beinhaltet ihre Interaktion mit biologischen Membranen und Proteinen . Ihr hoher Fluoranteil ermöglicht es ihr, dem metabolischen Abbau zu widerstehen, was zu Bioakkumulation führt . Die molekularen Zielstrukturen umfassen Enzyme und Membranproteine, wo sie normale Zellfunktionen stören kann .
Wirkmechanismus
Target of Action
This compound is a type of perfluorinated compound (PFC), which are known to have broad environmental distribution and persistence .
Mode of Action
It is known that pfcs, including this compound, have the ability to bind to proteins and other molecules in the body, potentially disrupting normal cellular function .
Biochemical Pathways
Pfcs are known to interfere with lipid metabolism and immune function, among other biological processes .
Pharmacokinetics
Pfcs are known for their persistence in the environment and in biological systems due to their strong carbon-fluorine bonds . This suggests that the compound may have a long half-life in the body and may accumulate over time.
Result of Action
Exposure to pfcs has been associated with a variety of health effects, including liver damage, reproductive toxicity, developmental toxicity, and immunotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals in the environment can affect the compound’s bioavailability and toxicity. Additionally, factors such as pH and temperature can influence the compound’s stability .
Vorbereitungsmethoden
Die Synthese von 1H,1H,2H,2H-Perfluorodecansulfonsäure erfolgt typischerweise durch Telomerisierung von Tetrafluorethylen mit einem Sulfonsäurederivat . Dieser Prozess umfasst:
Telomerisierung: Tetrafluorethylen reagiert unter kontrollierten Bedingungen mit einem Sulfonsäurederivat, um das gewünschte Produkt zu bilden.
Reaktionsbedingungen: Die Reaktion wird üblicherweise in Gegenwart eines Radikalstarters bei erhöhten Temperaturen durchgeführt.
Industrielle Produktion: Industrielle Verfahren umfassen oft kontinuierliche Strömungsreaktoren, um eine konstante Produktqualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
1H,1H,2H,2H-Perfluorodecansulfonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Sie kann unter bestimmten Bedingungen oxidiert werden, um perfluorierte Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen sind aufgrund der Stabilität der Fluor-Kohlenstoff-Bindungen weniger verbreitet.
Substitution: Die Sulfonsäuregruppe kann mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen starke Oxidationsmittel für die Oxidation und Nukleophile für Substitutionsreaktionen.
Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab, umfassen aber oft perfluorierte Derivate.
Vergleich Mit ähnlichen Verbindungen
1H,1H,2H,2H-Perfluorodecansulfonsäure wird mit anderen ähnlichen polyfluorierten Alkylverbindungen verglichen:
Eigenschaften
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F17O3S/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVYVCQIFHTIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2CH2SO3H, C10H5F17O3S | |
| Record name | 8:2 FtS | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192353 | |
| Record name | 8:2 Fluorotelomer sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39108-34-4 | |
| Record name | 1H,1H,2H,2H-Perfluorodecanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39108-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanesulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039108344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8:2 Fluorotelomer sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-Dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B1608360.png)
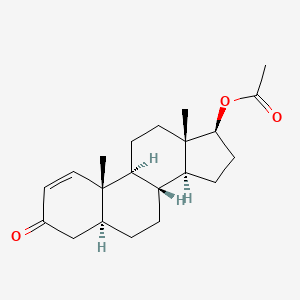
![5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/new.no-structure.jpg)

